![molecular formula C8H6N2O2S B13009353 Methylthieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B13009353.png)
Methylthieno[3,2-d]pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylthieno[3,2-d]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with a methyl ester group attached to the carboxylate position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylthieno[3,2-d]pyrimidine-2-carboxylate can be synthesized through a multi-step process. One common method involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide. This reaction proceeds through three main steps: condensation, chlorination, and nucleophilic substitution . The overall yield of this synthetic route is approximately 54%.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimization of reaction conditions to improve yield and reduce environmental impact. This can include the use of alternative solvents, catalysts, and reaction temperatures to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Methylthieno[3,2-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and sodium bicarbonate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like potassium allyltrifluoroborate and palladium catalysts are often employed in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki coupling reaction of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with potassium allyltrifluoroborate can yield ethyl (E)-5-methyl-4-(prop-1-enyl)thieno[2,3-d]pyrimidine-6-carboxylate and ethyl 4-(hexa-1,5-dien-3-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate .
Aplicaciones Científicas De Investigación
Methylthieno[3,2-d]pyrimidine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of Methylthieno[3,2-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thienopyrimidine derivatives have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth, differentiation, and survival . This inhibition can lead to the selective inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Methylthieno[3,2-d]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine: A key intermediate in many biologically active compounds.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: Known for their neurotropic activity and potential as anticonvulsant agents.
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine: Evaluated as PI3K inhibitors with anticancer activity.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H6N2O2S |
|---|---|
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
methyl thieno[3,2-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)7-9-4-6-5(10-7)2-3-13-6/h2-4H,1H3 |
Clave InChI |
MPIZZQSZHQXGMJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C2C(=N1)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


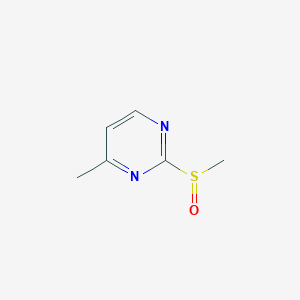
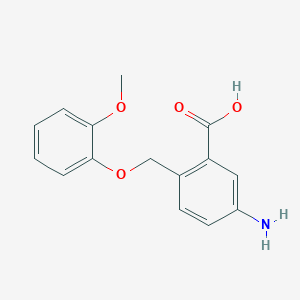

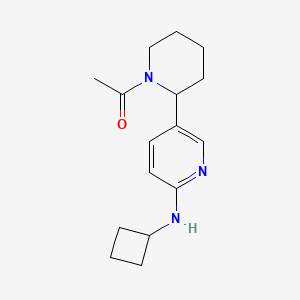
![9-Fluoro-2-azaspiro[5.5]undecane](/img/structure/B13009299.png)
![3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13009300.png)
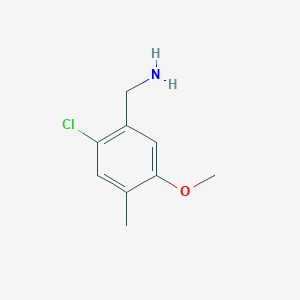
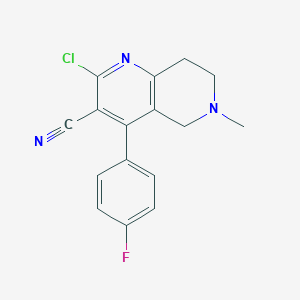

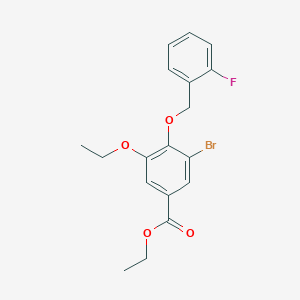
![1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B13009334.png)
![[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B13009341.png)
![7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009346.png)
![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)
